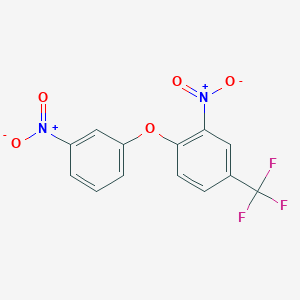
2-Nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring. The trifluoromethyl group (-CF3) adds unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 2-Nitro-1-(3-nitrophenoxy)-3-(trifluoromethyl)benzene
- 2-Nitro-1-(3-nitrophenoxy)-4-(difluoromethyl)benzene
Uniqueness
2-Nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the nitro and trifluoromethyl groups on the aromatic ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H7F3N2O5 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
2-nitro-1-(3-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)8-4-5-12(11(6-8)18(21)22)23-10-3-1-2-9(7-10)17(19)20/h1-7H |
Clave InChI |
CGEDQIAIMQJXJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



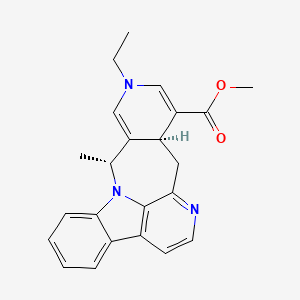
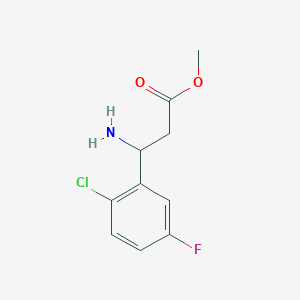
![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)
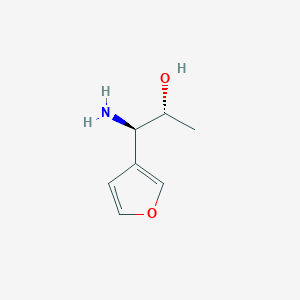

![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
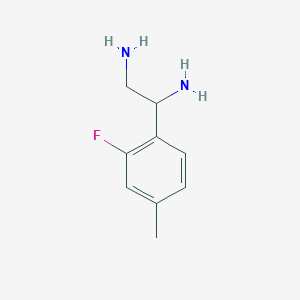
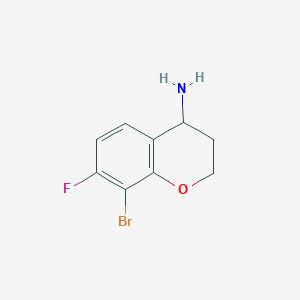
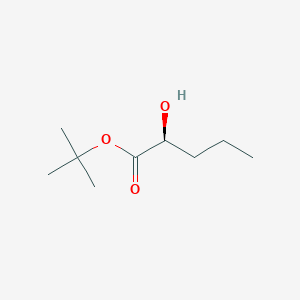
![2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13044406.png)

![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)
